Dihydro Lafutidine
Overview
Description
Dihydro Lafutidine is a derivative of Lafutidine, a second-generation histamine H2 receptor antagonist. It is primarily used in the treatment of gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease. This compound exhibits enhanced pharmacological properties, including improved stability and bioavailability, making it a promising candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Lafutidine involves multiple steps, starting from the preparation of key intermediates. One common method involves the reaction of (Z)-2-(4-((4-(piperidine-1-ylmethyl)pyridine-2-yl)oxo)but-2-alkene-1-yl)isoindoline-1,3-diketone with suitable reagents under controlled conditions . The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often employs aminolysis reactions. For instance, a method involves reacting a compound with hydroxylamine hydrochloride and sodium hydroxide to obtain the desired product . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Dihydro Lafutidine undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Dihydro Lafutidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying histamine H2 receptor antagonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Dihydro Lafutidine exerts its effects by blocking histamine H2 receptors, thereby inhibiting the secretion of gastric acid . Additionally, it activates calcitonin gene-related peptide, leading to the stimulation of nitric oxide and regulation of gastric mucosal blood flow . This multimodal mechanism enhances its therapeutic efficacy and provides gastroprotective effects.
Comparison with Similar Compounds
- Cimetidine
- Ranitidine
- Famotidine
- Nizatidine
Comparison: Dihydro Lafutidine stands out due to its enhanced stability and bioavailability compared to other histamine H2 receptor antagonists . It also exhibits a unique multimodal mechanism of action, providing both acid suppression and mucosal protection . This makes it a valuable therapeutic option for treating gastrointestinal disorders.
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNROJCVYGRYJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445252 | |
Record name | Dihydro Lafutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118288-14-5 | |
Record name | Dihydro Lafutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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